7-Bromo-3,4-dihydroquinoxalin-2(1H)-one 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 1016878-52-6
VCID: VC2405034
InChI: InChI=1S/C8H7BrN2O/c9-5-1-2-6-7(3-5)11-8(12)4-10-6/h1-3,10H,4H2,(H,11,12)
SMILES: C1C(=O)NC2=C(N1)C=CC(=C2)Br
Molecular Formula: C8H7BrN2O
Molecular Weight: 227.06 g/mol

7-Bromo-3,4-dihydroquinoxalin-2(1H)-one

CAS No.: 1016878-52-6

Cat. No.: VC2405034

Molecular Formula: C8H7BrN2O

Molecular Weight: 227.06 g/mol

* For research use only. Not for human or veterinary use.

7-Bromo-3,4-dihydroquinoxalin-2(1H)-one - 1016878-52-6

Specification

CAS No. 1016878-52-6
Molecular Formula C8H7BrN2O
Molecular Weight 227.06 g/mol
IUPAC Name 7-bromo-3,4-dihydro-1H-quinoxalin-2-one
Standard InChI InChI=1S/C8H7BrN2O/c9-5-1-2-6-7(3-5)11-8(12)4-10-6/h1-3,10H,4H2,(H,11,12)
Standard InChI Key ZITQQDFTRWZLSH-UHFFFAOYSA-N
SMILES C1C(=O)NC2=C(N1)C=CC(=C2)Br
Canonical SMILES C1C(=O)NC2=C(N1)C=CC(=C2)Br

Introduction

Chemical Structure and Properties

Structural Characteristics

7-Bromo-3,4-dihydroquinoxalin-2(1H)-one features a bicyclic structure composed of a benzene ring fused to a pyridine-like ring, with a bromine atom substituted at the seventh position. This compound belongs to the broader class of dihydroquinoxalinones, which are known for their diverse biological activities. The presence of the bromine atom at the C-7 position creates a unique electronic distribution that potentially influences its biological properties and chemical reactivity.

The heterocyclic nature of the compound includes two nitrogen atoms in the pyridine-like ring, with one participating in an amide functional group. This structural arrangement contributes to the compound's potential to interact with various biological targets and its utility in pharmaceutical research.

Chemical Identifiers

Accurate identification of 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one is essential for research purposes. The table below provides comprehensive chemical identifiers:

ParameterValue
CAS Number1016878-52-6
Molecular FormulaC8H7BrN2O
Molecular Weight227.06 g/mol
IUPAC Name7-bromo-3,4-dihydro-1H-quinoxalin-2-one
Standard InChIInChI=1S/C8H7BrN2O/c9-5-1-2-6-7(3-5)11-8(12)4-10-6/h1-3,10H,4H2,(H,11,12)
InChI KeyZITQQDFTRWZLSH-UHFFFAOYSA-N
SMILESC1C(=O)NC2=C(N1)C=CC(=C2)Br
PubChem Compound ID24707978

Physical Properties

The physical properties of 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one are important for understanding its behavior in various experimental conditions and formulations. Based on available data, the compound exhibits the following physical characteristics:

  • Appearance: Off-white powder

  • Melting Point: 145-147°C

  • Boiling Point: Approximately 360°C at standard atmospheric pressure

Mass spectrometry characteristics provide additional analytical data for identification and purity assessment:

Adductm/zPredicted CCS (Ų)
[M+H]+226.98146140.5
[M+Na]+248.96340143.9
[M+NH4]+244.00800145.1
[M+K]+264.93734143.9
[M-H]-224.96690139.9
[M+Na-2H]-246.94885142.8
[M]+225.97363139.5
[M]-225.97473139.5

Synthesis Methods

Conventional Synthetic Routes

Several methods have been developed for synthesizing 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one. The primary approaches include:

  • Bromination of dihydroquinoxalinones: This method involves the selective bromination of the parent dihydroquinoxalinone at the C-7 position using brominating agents such as bromine in acetic acid, or 2,4,4,6-tetrabromo-2,5-cyclohexadienone in dichloromethane at low temperatures .

  • Coupling/cyclization reactions: These reactions typically involve the formation of the quinoxaline scaffold followed by selective reduction and functionalization steps .

  • Multicomponent couplings: These approaches offer efficient routes to synthesize the core structure and introduce the bromine substituent .

Modern Synthetic Approaches

Recent literature describes more sophisticated approaches to synthesizing 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one derivatives:

  • A synthetic pathway involving the reaction of ethyl glyoxalate with appropriate ortho-phenylenediamine derivatives, followed by reduction of the imine functionality using sodium cyanoborohydride in methanol with acetic acid .

  • Another method involves selective bromination using 2,4,4,6-tetrabromo-2,5-cyclohexadienone in dichloromethane at -10 to 0°C, followed by treatment with 2M NaOH aqueous solution .

The synthesis of derivatives often includes N-benzylation using benzyl 4-(bromomethyl)benzoate in the presence of sodium hydride, which can be followed by reductive steps and further functionalization through cross-coupling reactions, such as Suzuki coupling with phenylboronic acid .

Research Applications

Medicinal Chemistry

7-Bromo-3,4-dihydroquinoxalin-2(1H)-one serves as a valuable building block in medicinal chemistry for several reasons:

  • The compound provides a scaffold for developing libraries of derivatives with potential biological activities.

  • The bromine substituent offers a reactive site for further functionalization through various cross-coupling reactions, allowing for structural diversification .

  • The heterocyclic nature of the compound presents multiple sites for potential interaction with biological targets, making it useful for structure-activity relationship (SAR) studies.

Pharmaceutical Development

In pharmaceutical research, 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one has been investigated as a potential lead compound for developing novel therapeutic agents:

  • Based on its antimicrobial properties, derivatives are being explored for potential antibacterial and antifungal applications.

  • The anti-inflammatory properties of the compound class suggest potential development of novel anti-inflammatory agents with possibly improved safety profiles compared to existing drugs.

  • Research into its activity on soluble guanylyl cyclase suggests potential applications in developing treatments for cardiovascular conditions such as hypertension and heart failure .

  • The compound has been used in synthesis of more complex structures with potential applications as protein degrader building blocks, suggesting applications in targeted protein degradation therapeutic approaches .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator